An In-depth Technical Guide to N,N'-Dimethylthiourea: Properties, Synthesis, and Applications
An In-depth Technical Guide to N,N'-Dimethylthiourea: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of N,N'-Dimethylthiourea (DMTU), a versatile organosulfur compound pivotal in diverse scientific fields. We will delve into its fundamental properties, synthesis, and multifaceted applications, offering insights grounded in established research for professionals in chemistry, biology, and drug development.
Core Identity and Physicochemical Properties
N,N'-Dimethylthiourea, systematically named 1,3-dimethylthiourea, is the symmetrically substituted isomer and the most common form referenced in scientific literature. It is crucial to distinguish it from its asymmetrical isomer, N,N-Dimethylthiourea (CAS Number: 6972-05-0). This guide will focus on the symmetrical N,N'-Dimethylthiourea.
The compound's utility is underpinned by its specific chemical and physical characteristics, which are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₃H₈N₂S | [3][4][5] |
| Molecular Weight | 104.17 - 104.18 g/mol | [3][4] |
| Appearance | White to off-white crystals or crystalline powder | [2][6] |
| Melting Point | 60-64 °C | [2][7][8] |
| Boiling Point | 155 °C at 1 hPa (0.75 mmHg) | [7][8][9] |
| Solubility | 1000 g/L in water (experimental) | [2][8] |
| log Pow | -0.2 | [3][4] |
| Bulk Density | ~600 kg/m ³ | [2][8] |
| pKa | 14.98 (estimate) | [8] |
Synthesis and Mechanism of Action
Synthesis Pathway
The synthesis of N,N'-Dimethylthiourea is a straightforward and efficient process, typically achieved via the reaction of an alkyl isothiocyanate with a primary amine. This nucleophilic addition reaction is a general method for preparing various substituted thioureas.[10] The specific reaction for DMTU involves methyl isothiocyanate and methylamine.
The causality for this experimental choice lies in the high reactivity of the electrophilic carbon atom in the isothiocyanate group towards the nucleophilic amine. The reaction is often carried out in a suitable solvent like ethanol and proceeds readily.
Caption: Synthesis of N,N'-Dimethylthiourea.
Core Mechanism: Reactive Oxygen Species (ROS) Scavenging
DMTU's primary and most studied application is as a potent scavenger of reactive oxygen species (ROS).[11] It is particularly effective against the highly damaging hydroxyl radical (•OH) and can also neutralize hydrogen peroxide (H₂O₂).[6][12]
This antioxidant capability is central to its protective effects in biological systems. By reducing the accumulation of excess ROS, DMTU mitigates oxidative stress, a key factor in cellular damage, inflammation, and apoptosis.[12] Furthermore, studies have shown that DMTU can inhibit damage caused by peroxynitrite, indicating a broader spectrum of antioxidant activity beyond just hydroxyl radical scavenging.[13]
Caption: DMTU's role in mitigating cellular oxidative stress.
Key Applications in Research and Industry
Antioxidant in Biological Research
The ability of DMTU to scavenge ROS makes it an invaluable tool in life sciences. It is widely used in in vitro and in vivo studies to probe the mechanisms of oxidative stress in various pathological conditions.
-
Cellular Protection: DMTU has been shown to protect isolated cardiac myocytes from hypoxic injury, demonstrating its cytoprotective effects.[14]
-
Agricultural Science: In agricultural research, DMTU is used to study the role of ROS signaling in plant physiology. For instance, it has been employed to investigate how scavenging endogenous H₂O₂ affects seed germination and radicle elongation in maize.[12][15][16]
Corrosion Inhibition
Thiourea and its derivatives are effective corrosion inhibitors for various metals, including aluminum and ferrous alloys.[17] DMTU functions by adsorbing onto the metal surface through its sulfur and nitrogen atoms, which contain lone pairs of electrons.[17] This forms a protective film that blocks the active sites for corrosion, significantly decreasing the rate of metal dissolution in corrosive environments, such as acidic solutions.[17]
Caption: Workflow of corrosion inhibition by DMTU.
Drug Development and Organic Synthesis
The thiourea scaffold is a significant pharmacophore in medicinal chemistry.[18] Thiourea derivatives exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[18][19] While DMTU itself is primarily used as a research tool, its structural motifs are integral to the design of novel therapeutics. For example, N-substituted thiourea derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway for applications in lung cancer therapy.[20] DMTU also serves as a versatile intermediate in various organic synthesis reactions.[18]
Experimental Protocols
General Synthesis of N,N'-Dimethylthiourea
This protocol describes a general laboratory-scale synthesis adapted from established methods for alkyl thioureas.[10]
Materials:
-
Methyl isothiocyanate
-
Methylamine (e.g., 40% solution in water)
-
Ethanol
-
Activated carbon (e.g., Norit)
-
Round-bottom flask, condenser, magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve methyl isothiocyanate in ethanol.
-
Cool the flask in an ice bath.
-
Slowly add an equimolar amount of methylamine solution to the stirred solution. The reaction can be exothermic, so maintain a low temperature.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours to ensure the reaction goes to completion.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol.
-
Add a small amount of activated carbon to decolorize the solution and heat briefly.
-
Filter the hot solution to remove the carbon.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the colorless crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
In Vitro Assay for Cellular Protection Against Oxidative Stress
This protocol provides a self-validating system to assess DMTU's protective effects against an ROS-inducing agent in a cell culture model.
Objective: To determine if pre-treatment with DMTU can rescue cells from death induced by H₂O₂.
Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
DMTU Pre-treatment: Prepare various concentrations of DMTU (e.g., 1 mM, 5 mM, 10 mM) in a complete cell culture medium. Remove the old medium from the cells and add the DMTU-containing medium. Include a "vehicle control" group with medium only. Incubate for 1-2 hours.
-
Induction of Oxidative Stress: Prepare a solution of H₂O₂ in a serum-free medium at a concentration known to induce significant cell death (e.g., 500 µM; this must be optimized).
-
Co-treatment: Remove the DMTU medium and add the H₂O₂ solution to all wells except the "untreated control" group.
-
Control Groups (Self-Validation):
-
Untreated Control: Cells with fresh medium only (should show high viability).
-
H₂O₂ Only: Cells treated only with H₂O₂ (should show low viability).
-
DMTU Only: Cells treated with the highest concentration of DMTU but no H₂O₂ (to test for DMTU toxicity; should show high viability).
-
-
Incubation: Incubate the plate for a defined period (e.g., 6-24 hours).
-
Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or a live/dead fluorescent stain.
-
Data Analysis: Normalize the viability data to the "untreated control" (100% viability). A successful experiment will show a dose-dependent increase in cell viability in the DMTU pre-treated groups compared to the "H₂O₂ only" group, with no significant toxicity in the "DMTU only" group.
Safety and Handling
N,N'-Dimethylthiourea is considered hazardous and requires careful handling.
-
Hazard Identification: It is classified as toxic if swallowed (Acute Toxicity, Oral, Category 3 or 4) and may cause an allergic skin reaction (Skin Sensitization, Category 1).[1][4][21]
-
Precautionary Measures:
-
Handling: Wash hands and exposed skin thoroughly after handling.[1][4] Do not eat, drink, or smoke when using this product.[1] Use in a well-ventilated area or under a chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[21]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[4] It is reported to be hygroscopic.[4]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[4]
-
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723631, N,N'-Dimethylthiourea. Retrieved from [Link]
- Bentiss, F., et al. (2011). Corrosion inhibition of thiourea and thiadiazole derivatives: A Review.
-
DC Chemicals. (2025). N,N'-Dimethylthiourea Safety Data Sheet. Retrieved from [Link]
-
Office of Environmental Health Hazard Assessment (OEHHA). (2009). N,N'-Diethylthiourea. Retrieved from [Link]
- Moore, M. L., & Crossley, F. S. (1941). Methylthiourea. Organic Syntheses, 21, 81.
- Zucchi, R., et al. (1992). Dimethylthiourea, an oxygen radical scavenger, protects isolated cardiac myocytes from hypoxic injury by inhibition of Na(+)-Ca2+ exchange and not by its antioxidant effects.
- BenchChem. (2025). An In-depth Technical Guide to N,N'-Dimethylthiourea.
- Li, Y., et al. (2023). Effect of Reactive Oxygen Scavenger N,N′-Dimethylthiourea (DMTU)
- Whiteman, M., & Halliwell, B. (1997). Thiourea and dimethylthiourea inhibit peroxynitrite-dependent damage: nonspecificity as hydroxyl radical scavengers. Free Radical Biology and Medicine, 22(7), 1309-1312.
- Li, Y., et al. (2023). Effect of Reactive Oxygen Scavenger N,N'-Dimethylthiourea (DMTU)
-
Alpha Chemika. (n.d.). N,N'-DIMETHYLTHIOUREA For Synthesis. Retrieved from [Link]
- Al-Ghorbani, M., et al. (2024).
- Kumar, A., et al. (2020).
- Zhang, H., et al. (2008). Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines. Chemotherapy, 54(6), 463-474.
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